molecular formula C9H14BClN2O2 B6313483 2-Pyrrolidin-2-ylpyridine-3-boronic acid, hydrochloride CAS No. 2096334-89-1

2-Pyrrolidin-2-ylpyridine-3-boronic acid, hydrochloride

Cat. No. B6313483
CAS RN: 2096334-89-1
M. Wt: 228.48 g/mol
InChI Key: UKNPXFXIKRAYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrrolidin-2-ylpyridine-3-boronic acid, hydrochloride (2PP3B-HCl) is a synthetic organic compound that has been used in a variety of research applications. It is a boronic acid derivative of 2-pyrrolidin-2-ylpyridine, which is an aromatic heterocyclic compound. 2PP3B-HCl has numerous biochemical and physiological effects and can be used in a variety of laboratory experiments.

Scientific Research Applications

2-Pyrrolidin-2-ylpyridine-3-boronic acid, hydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for the study of enzymes and as a ligand for the study of proteins. It has also been used in the study of cell signaling pathways and in the development of drugs and other therapeutics.

Mechanism of Action

2-Pyrrolidin-2-ylpyridine-3-boronic acid, hydrochloride is believed to act as an inhibitor of enzymes and proteins. It is thought to bind to the active site of enzymes and proteins, thereby blocking the activity of the enzyme or protein. This inhibition can be used to study the function of enzymes and proteins in various biological pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins involved in cell signaling pathways. It has also been shown to inhibit the activity of enzymes involved in metabolism and to alter the expression of genes involved in cellular processes. Additionally, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

2-Pyrrolidin-2-ylpyridine-3-boronic acid, hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is cost-effective. Additionally, it has a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, there are some limitations to its use. It is not very stable and can degrade over time. Additionally, it can be toxic if not handled properly.

Future Directions

The potential future directions for 2-Pyrrolidin-2-ylpyridine-3-boronic acid, hydrochloride are numerous. It could be used to study the effects of drugs and other therapeutics on enzymes and proteins. Additionally, it could be used to study the effects of various environmental factors on biological processes. It could also be used to develop new drugs and other therapeutics. Finally, it could be used to study the effects of genetic mutations on cellular processes.

Synthesis Methods

2-Pyrrolidin-2-ylpyridine-3-boronic acid, hydrochloride can be synthesized via a two-step reaction. The first step involves the reaction of 2-pyrrolidin-2-ylpyridine with 3-bromopyridine-2-boronic acid in the presence of a base. The second step involves the reaction of the resulting product with hydrochloric acid, which yields this compound. This method of synthesis has been reported to be efficient and cost-effective.

properties

IUPAC Name

(2-pyrrolidin-2-ylpyridin-3-yl)boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O2.ClH/c13-10(14)7-3-1-6-12-9(7)8-4-2-5-11-8;/h1,3,6,8,11,13-14H,2,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNPXFXIKRAYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)C2CCCN2)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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